molecular formula C15H17ClN2O3 B2452569 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2319783-73-6

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2452569
CAS No.: 2319783-73-6
M. Wt: 308.76
InChI Key: KRFMQWPKRFOQNE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethylfuran moiety, and a hydroxyethyl urea structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate reagent to introduce the hydroxyethyl group.

    Coupling with Chlorophenyl Isocyanate: The hydroxyethyl intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the dimethylfuran moiety.

    1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)ethyl)urea: Lacks the hydroxy group.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-9-7-11(10(2)21-9)14(19)8-17-15(20)18-13-6-4-3-5-12(13)16/h3-7,14,19H,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMQWPKRFOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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